2-(4-Benzylamino-cyclohexyloxy)-ethanol
CAS No.:
Cat. No.: VC13477868
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23NO2 |
---|---|
Molecular Weight | 249.35 g/mol |
IUPAC Name | 2-[4-(benzylamino)cyclohexyl]oxyethanol |
Standard InChI | InChI=1S/C15H23NO2/c17-10-11-18-15-8-6-14(7-9-15)16-12-13-4-2-1-3-5-13/h1-5,14-17H,6-12H2 |
Standard InChI Key | UKHVRCQSPPWUJS-UHFFFAOYSA-N |
SMILES | C1CC(CCC1NCC2=CC=CC=C2)OCCO |
Canonical SMILES | C1CC(CCC1NCC2=CC=CC=C2)OCCO |
Introduction
Synthesis
The synthesis of 2-(4-Benzylamino-cyclohexyloxy)-ethanol involves multiple steps:
-
Cyclohexyloxy Intermediate Formation:
-
Cyclohexanol reacts with a halogenating agent (e.g., thionyl chloride) to produce cyclohexyloxy halide.
-
-
Amination:
-
Cyclohexyloxy halide undergoes nucleophilic substitution with benzylamine to form the benzylamino-cyclohexyloxy intermediate.
-
-
Ethanol Addition:
-
The intermediate reacts with ethanol in the presence of a base (e.g., sodium hydroxide) to yield the final product.
-
Industrial Synthesis:
For large-scale production, continuous flow reactors are employed to optimize reaction conditions. Catalysts such as transition metals may be used to enhance yield and efficiency.
Chemical Reactions
2-(4-Benzylamino-cyclohexyloxy)-ethanol is reactive due to its functional groups:
-
Oxidation: The ethanol group can be oxidized to aldehydes or carboxylic acids using agents like potassium permanganate.
-
Reduction: The benzylamino group can be reduced to primary amines with reducing agents like lithium aluminum hydride.
-
Substitution: The hydroxyl group in the ethanol moiety can be replaced by other functional groups under acidic or basic conditions.
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | KMnO4, CrO3 | Benzylamino-cyclohexyloxy-acetic acid |
Reduction | NaBH4, LiAlH4 | Benzylamino-cyclohexyloxy-ethane |
Substitution | Strong acids or bases | Functionalized derivatives |
Scientific Research
-
Chemical Synthesis: Used as a building block for more complex molecules.
-
Biological Studies: Investigated for enzyme inhibition and receptor binding properties.
Medicinal Chemistry
Preliminary studies suggest potential therapeutic applications due to its bioactive functional groups:
-
Anti-inflammatory effects through cytokine modulation.
-
Antimicrobial activity against bacterial pathogens.
Industrial Applications
The compound serves as a precursor for specialty chemicals and materials development.
Cytotoxicity
In vitro experiments on cancer cell lines (e.g., MDA-MB-231) demonstrate dose-dependent cytotoxic effects, suggesting potential use in oncology research.
Anti-inflammatory Effects
Emerging evidence highlights its role in modulating inflammatory cytokines, which could make it useful for treating inflammatory diseases.
Comparison with Similar Compounds
Compound Name | Structural Difference | Applications/Properties |
---|---|---|
4-Benzylamino-cyclohexyloxy-acetic acid | Acetic acid group instead of ethanol | Higher acidity; potential in pH-sensitive systems |
4-Benzylamino-cyclohexyloxy-methanol | Methanol group instead of ethanol | Lower molecular weight; reduced solubility |
4-Benzylamino-cyclohexyloxy-propanol | Propanol group instead of ethanol | Increased hydrophobicity |
Mechanism of Action
The compound interacts with molecular targets via:
-
Hydrogen bonding (via hydroxyl and amino groups).
-
Hydrophobic interactions (via the cyclohexyloxy moiety).
These interactions may inhibit enzymes or bind to receptors, modulating biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume